(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
CAS No.: 1805028-11-8
Cat. No.: VC2898768
Molecular Formula: C7H6ClF2NO2
Molecular Weight: 209.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1805028-11-8 |
|---|---|
| Molecular Formula | C7H6ClF2NO2 |
| Molecular Weight | 209.58 g/mol |
| IUPAC Name | [5-chloro-4-(difluoromethoxy)pyridin-2-yl]methanol |
| Standard InChI | InChI=1S/C7H6ClF2NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-2,7,12H,3H2 |
| Standard InChI Key | APRPOQPZQXBVLM-UHFFFAOYSA-N |
| SMILES | C1=C(N=CC(=C1OC(F)F)Cl)CO |
| Canonical SMILES | C1=C(N=CC(=C1OC(F)F)Cl)CO |
Introduction
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol is a synthetic organic compound with the molecular formula C₇H₆ClF₂NO₂ and a molecular weight of approximately 209.58 g/mol . This compound is characterized by a pyridine ring substituted with a chloro group, a difluoromethoxy group, and a hydroxymethyl group. The presence of these functional groups imparts unique chemical and biological properties, making it a valuable compound in various research applications.
Synthesis Methods
The synthesis of (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol typically involves the reaction of 5-chloro-2-hydroxypyridine with difluoromethyl ether under controlled conditions. The reaction is facilitated by a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired product.
Chemical Reactions and Applications
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of aldehydes, carboxylic acids, alcohols, amines, and substituted pyridine derivatives.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate or chromium trioxide | Acidic conditions | Aldehydes or carboxylic acids |
| Reduction | Lithium aluminum hydride or sodium borohydride | Anhydrous conditions | Alcohols or amines |
| Substitution | Amines or thiols with a base like sodium hydroxide | Basic conditions | Substituted pyridine derivatives |
Biological Activity and Research Applications
This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry. It acts as a building block for synthesizing more complex molecules and is involved in the study of enzyme inhibition and receptor binding. Its unique structure makes it a potential lead compound for developing new pharmaceuticals, particularly in the context of enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol is distinct from its analogs due to the presence of the difluoromethoxy group, which enhances its lipophilicity and metabolic stability. This makes it more suitable for certain applications compared to compounds like (2-Chloro-4-pyridinyl)methanol or (5-Chloro-4-(methoxy)pyridin-2-yl)methanol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume